molecular formula C22H17ClFN3O2S2 B2416199 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide CAS No. 941950-89-6

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2416199
CAS RN: 941950-89-6
M. Wt: 473.97
InChI Key: PYGXELXIRWJMQX-OCKHKDLRSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exhibit significant antimicrobial properties. For instance, a study demonstrated that rhodanine-3-acetic acid derivatives, which share structural similarities, were active against mycobacteria, including Mycobacterium tuberculosis. The study found that N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity with minimum inhibitory concentrations (MIC) of 8-16μM against M. tuberculosis. These findings suggest the potential for such compounds to be developed into antimicrobial agents targeting various bacterial and fungal pathogens (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory Applications

Another area of interest is the anti-inflammatory potential of this chemical class. A synthesis of novel derivatives demonstrated significant anti-inflammatory activity. Specifically, certain compounds within this class showed marked anti-inflammatory effects in assays, indicating their potential use in treating inflammation-related conditions. Among these compounds, some displayed significant activity, suggesting their further investigation for anti-inflammatory applications could be beneficial (Sunder & Maleraju, 2013).

Potential Antiallergic Properties

Derivatives of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide have also been researched for their antiallergic properties. In one study, compounds were synthesized and assessed for their ability to inhibit allergic reactions. The findings highlighted one compound, in particular, being significantly more potent than astemizole, a known antiallergic drug, in an ovalbumin-induced histamine release assay. This suggests the compound's potential as a novel antiallergic agent, indicating the broader application scope of these chemical derivatives (Menciu et al., 1999).

properties

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c23-15-3-6-18-17(10-15)14(11-26-18)7-8-25-20(28)12-27-21(29)19(31-22(27)30)9-13-1-4-16(24)5-2-13/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGXELXIRWJMQX-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

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